molecular formula C20H38O2 B012061 (Z)-Octadec-11-enyl acetate CAS No. 6186-98-7

(Z)-Octadec-11-enyl acetate

Cat. No. B012061
CAS RN: 6186-98-7
M. Wt: 310.5 g/mol
InChI Key: QSZKEDWVAOAFQY-HJWRWDBZSA-N
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Description

Synthesis Analysis

The synthesis of (Z)-Octadec-11-enyl acetate and related compounds involves several key methodologies, including the Wittig reaction, Wadsworth-Emmons reaction, and stereoselective hydrogenation processes. For example, a stereoselective synthesis was performed for a related compound, (Z,Z)-3,13-Octadecadien-1-yl acetate, through a sequence involving the Wittig reaction and acetylation of the resulting alcohols to produce the final product (Kang & Park, 1989). Another approach for synthesizing octadeca-2E, 13Z-dienyl acetate, a pheromone component, utilized cross-coupling reactions catalyzed by CuBr (Ishmuratov et al., 1997).

Molecular Structure Analysis

The molecular structure of (Z)-Octadec-11-enyl acetate and its analogs has been determined using various spectroscopic techniques. For instance, 1-O-Octadec- cis -11-enyl glycerol, a structurally related compound, was characterized through gas chromatography, mass spectrometry, infrared spectroscopy, and proton magnetic resonance (Rhoads et al., 1981).

Chemical Reactions and Properties

(Z)-Octadec-11-enyl acetate participates in various chemical reactions, reflecting its reactivity and functional utility. Its synthesis and reactions often involve stereoselective processes to ensure the desired configuration of the double bond. For instance, the stereoselective oxidation of regioisomeric octadecenoic acids to produce hydroperoxy-E-octadecenoic acids illustrates the compound's reactivity and the importance of controlling stereochemistry in its transformations (Oliw et al., 2011).

Scientific Research Applications

  • Pheromone Research in Insects :

    • (Z)-11-Eicosenyl acetate (Z11-20:Ac) acts as an aggregation pheromone in Drosophila malerkotliana, attracting flies in combination with fermenting food or acetone (Schaner, Jackson, Graham, & Leu, 2005).
    • In Heliothis virescens (F.) males, compounds like hexadecanyl acetate and (Z)-11-hexadecenyl acetate, which are similar to (Z)-Octadec-11-enyl acetate, show potential in reducing fungal growth in hairpencil glands (Teal & Tumlinson, 2005).
    • (Z)-11-Octadecenyl acetate is also involved in reproductive processes in Drosophila funebris, aiding in reproduction (Skiba, Leu, Schaner, & Jackson, 1990).
  • Catalysis in Chemical Reactions :

    • Octadecyltrichorosilane-treated H-ZSM-5-C[sub 18] facilitates the hydrolysis of water-insoluble esters in toluene-water systems, indicating potential in catalytic applications (Ogawa, Koh, Taya, & Chihara, 1994).
  • Synthesis and Characterization of Chemical Compounds :

    • Novel azido fatty acid ester derivatives from conjugated C(18) enynoate can be synthesized, showcasing the versatility of similar compounds in chemical synthesis (Lie Ken Jie & Alam, 2001).
    • 1-O-octadec-cis-1′-enyl-L-glycerol synthesis from octadecanal dimethyl acetal demonstrates the compound's role in creating complex glycerol-based molecules (Gigg & Gigg, 1968).
  • Biological and Ecological Studies :

    • (Z)-11-Octadecenyl acetate serves as an aggregation pheromone in various species of Drosophila, playing a crucial role in their ecology and behavior (Schaner, Graham, & Jackson, 1989).

properties

IUPAC Name

[(Z)-octadec-11-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h8-9H,3-7,10-19H2,1-2H3/b9-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZKEDWVAOAFQY-HJWRWDBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CCCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401028467
Record name (11Z)-11-Octadecen-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401028467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-Octadec-11-enyl acetate

CAS RN

6186-98-7
Record name cis-Vaccenyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6186-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vaccenyl acetate, 11-cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006186987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (11Z)-11-Octadecen-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401028467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VACCENYL ACETATE, 11-CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49M29ZH9TS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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